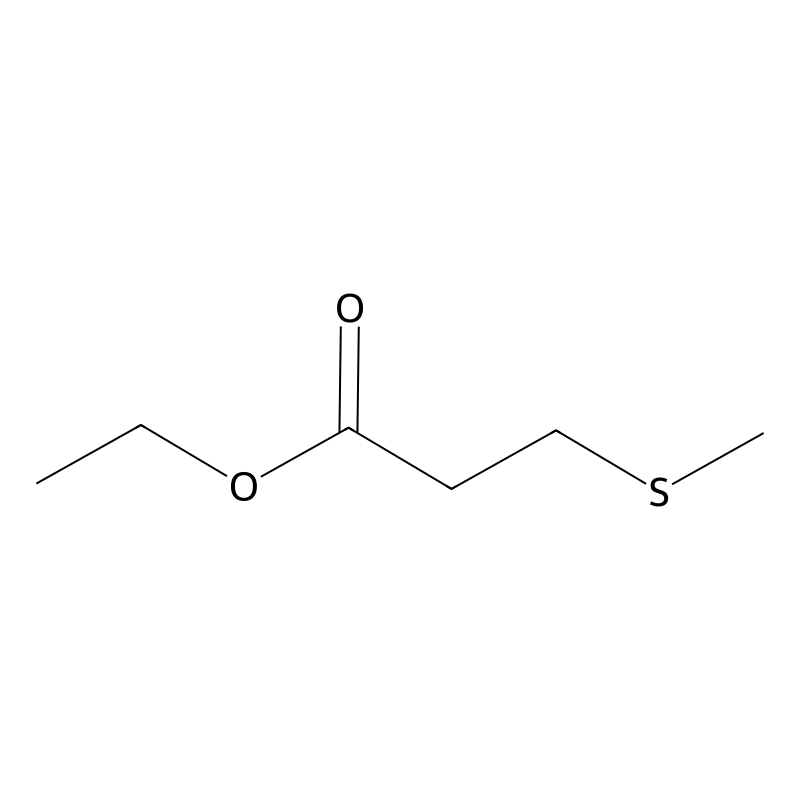

Ethyl 3-(methylthio)propionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Flavor and Fragrance Research:

- Food Flavoring: Ethyl 3-(methylthio)propionate possesses a unique aroma profile described as fruity, pineapple-like, with a slight sulfurous undertone []. This characteristic makes it a valuable tool in flavor research, particularly for creating and enhancing the taste of various food products, such as bakery goods, desserts, and beverages [].

Biological Activity Research:

- Antimicrobial activity: Limited studies have investigated the potential antimicrobial properties of ethyl 3-(methylthio)propionate. Some research suggests it may exhibit weak activity against certain bacterial and fungal strains [, ]. However, further investigation is necessary to confirm these findings and understand the mechanisms of action.

Chemical Synthesis Research:

- Organic synthesis: Ethyl 3-(methylthio)propionate can serve as a starting material for the synthesis of other organic compounds. Its functional groups (ester and thioether) allow for various chemical transformations, making it a potentially useful intermediate in the production of more complex molecules [].

Ethyl 3-(methylthio)propionate is a carboxylic ester with the molecular formula and a molecular weight of 148.22 g/mol. It is derived from the condensation of the carboxylic acid group of 3-(methylthio)propionic acid with ethanol. This compound is characterized by its distinctive sulfurous odor, which is typical of compounds containing methylthio groups. Ethyl 3-(methylthio)propionate is primarily used in flavoring and fragrance applications due to its unique sensory properties .

- Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to yield 3-(methylthio)propionic acid and ethanol.

- Transesterification: This compound can react with alcohols to form different esters, which may have varied sensory properties.

- Reduction: Reduction reactions can convert it into corresponding alcohols or thiols, depending on the reducing agent used.

These reactions illustrate the versatility of ethyl 3-(methylthio)propionate in organic synthesis and its potential for modification in various applications.

Ethyl 3-(methylthio)propionate can be synthesized through several methods:

- Esterification: The most common method involves the reaction of 3-(methylthio)propionic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid). This reaction typically occurs under reflux conditions to drive the equilibrium towards ester formation.

- Transesterification: This method involves reacting an existing ester with ethanol, which can be useful for modifying existing ester compounds to create ethyl 3-(methylthio)propionate.

Ethyl 3-(methylthio)propionate has several notable applications:

- Flavoring Agent: It is used in food products for its unique flavor profile, contributing a sulfurous note that enhances certain dishes and food items.

- Fragrance Component: In perfumery, it serves as a valuable ingredient due to its distinctive scent characteristics.

- Chemical Intermediate: It can act as a precursor in organic synthesis for more complex molecules, particularly those required in pharmaceuticals or agrochemicals .

Several compounds share structural similarities with ethyl 3-(methylthio)propionate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| Methyl thioacetate | Used as a flavoring agent; has a more pungent odor. | |

| Propyl 3-(methylthio)propionate | Similar structure but with a propyl group; broader applications in flavoring. | |

| Ethyl methyl sulfide | A simpler compound; known for its strong odor; used in chemical synthesis. |

Uniqueness of Ethyl 3-(Methylthio)Propionate

Ethyl 3-(methylthio)propionate stands out due to its specific combination of a methylthio group and an ethyl ester functionality, which imparts unique sensory properties not found in simpler thiol or thioether compounds. Its applications in both food and fragrance industries highlight its versatility compared to other similar compounds .

Ethyl 3-(methylthio)propionate first gained attention in the mid-20th century as a flavoring agent, with its FEMA GRAS (Generally Recognized As Safe) designation (FEMA 3343) established in 1965. Early studies focused on its natural occurrence in fruits, such as pineapples (Ananas comosus), where it contributes to the characteristic tropical aroma. By the 1990s, advancements in gas chromatography-mass spectrometry (GC-MS) enabled precise quantification in complex matrices, leading to its identification in dairy products, wines, and processed foods.

A pivotal study in 2011 documented its dynamic accumulation in strawberries during ripening, with concentrations increasing by up to 100% between commercial ripe and overripe stages. This discovery highlighted its role as a biomarker for fruit maturity and post-harvest quality assessment. Concurrently, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) reaffirmed its safety in 1999, establishing an acceptable daily intake (ADI) with "no safety concern" at current usage levels.

Significance in Organic Chemistry and Biochemistry

In organic synthesis, ethyl 3-(methylthio)propionate serves as a versatile intermediate due to its dual functional groups:

- The thioether moiety (-S-CH₃) participates in nucleophilic substitution and oxidation reactions.

- The ester group facilitates transesterification and hydrolysis, enabling modular derivatization.

Biochemically, it is a secondary metabolite implicated in plant defense mechanisms. In kiwifruit and passionfruit, it deters herbivores while attracting pollinators, exemplifying its ecological dualism. Structural studies reveal that the methylthio group enhances volatility and olfactory potency, making it 7 ppb detectable by humans—a threshold critical for flavor formulation.

Current Research Trends and Theoretical Frameworks

Recent research emphasizes:

- Biosynthetic Pathways: Elucidating enzymatic routes in plants, particularly the role of S-adenosylmethionine (SAM) in methylthio group transfer.

- Analytical Innovations: High-performance liquid chromatography (HPLC) methods using columns like Newcrom R1 achieve baseline separation with 98% purity, aiding pharmacokinetic studies.

- Sustainable Synthesis: Catalytic approaches using anion-exchange resins in tubular reactors minimize waste, achieving yields >95% under mild conditions.

Nomenclature Evolution in Scientific Literature

The compound’s nomenclature has evolved alongside regulatory and analytical advancements:

| Term | Contextual Usage Period | Source |

|---|---|---|

| Ethyl pineapple | 1960s–1980s | Flavor industry slang |

| Ethyl β-methylthiopropionate | 1980s–2000s | IUPAC provisional |

| Ethyl 3-(methylsulfanyl)propanoate | Post-2000 | IUPAC standardized |

This progression reflects shifting priorities from industrial practicality to structural precision.

Carboxylic Acid Condensation Pathways

The esterification of 3-(methylthio)propanoic acid with ethanol under acidic catalysis represents a classical route to ethyl 3-(methylthio)propionate. This method leverages Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst (e.g., sulfuric acid). The reaction proceeds via protonation of the carbonyl oxygen, nucleophilic attack by ethanol, and subsequent dehydration to form the ester. While this pathway is straightforward, its industrial adoption is limited due to equilibrium constraints and the need for excess reagents to drive completion [1].

Catalytic Synthesis Approaches

Transition-metal catalysts and alkali bases have been explored to enhance reaction kinetics. A notable example involves the use of sodium methoxide (NaOMe) as a catalyst in Michael addition reactions. In a patented method for a structurally related compound, sodium methoxide facilitated the addition of methyl acrylate to 2,6-di-tert-butylphenol, followed by an H-1,5 hydride shift to yield the target ester [2]. Although this specific example pertains to methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, analogous catalytic strategies could be adapted for ethyl 3-(methylthio)propionate by substituting acrylate derivatives and optimizing reaction conditions.

Green Chemistry Methodologies

Recent efforts emphasize solvent minimization and atom economy. The aforementioned catalytic method [2] employs methyl acrylate, a low-toxicity reagent, and avoids hazardous solvents by utilizing alcohol-based media during crystallization. Additionally, the reaction’s exothermic nature reduces energy input during temperature-controlled stages. However, the use of acetic acid for neutralization introduces waste generation, highlighting opportunities for further optimization through catalyst recycling or alternative neutralization agents.

Industrial Scalable Production Techniques

Scalable synthesis requires robust process design, as demonstrated in a patent detailing large-scale production [2]. Key steps include:

- Vacuum-assisted dehydration: Removes moisture and oxygen to prevent side reactions.

- Nitrogen inertization: Ensures reaction integrity by minimizing oxidative degradation.

- Temperature-controlled dosing: Methyl acrylate is added gradually (60–75°C) to manage exothermicity.

- Hot melt crystallization: Uses 85% alcohol for efficient purification, achieving 79.9% yield with 98.55% purity [2].

These steps underscore the importance of precise parameter control in industrial settings.

Asymmetric Synthesis Strategies

Ethyl 3-(methylthio)propionate lacks chiral centers, rendering asymmetric synthesis unnecessary in current methodologies. However, hypothetical scenarios involving chiral analogs could employ enantioselective catalysts, such as lipases or transition-metal complexes, to induce stereocontrol. Such approaches remain speculative but merit exploration for derivatives requiring optical purity.

Enzymatic and Biocatalytic Production Routes

Natural occurrence in strawberries [1] suggests potential biocatalytic routes. Microbial enzymes, such as esterases or thioesterases, could catalyze the condensation of 3-(methylthio)propanoic acid with ethanol under mild conditions. In vitro studies using Saccharomyces cerevisiae or Escherichia coli expressing heterologous enzymes might offer sustainable alternatives, though yields and scalability require further investigation.

Comparative Analysis of Synthetic Efficiency

| Method | Catalyst | Temperature Range (°C) | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Catalytic (NaOMe) [2] | Sodium methoxide | 60–120 | 79.9 | High | Moderate |

| Enzymatic (Hypothetical) | Lipase | 25–37 | N/A | Moderate | Low |

| Fischer Esterification | H₂SO₄ | 80–100 | 60–70 | Moderate | High |

The catalytic approach [2] outperforms traditional esterification in yield and scalability but lags in environmental metrics due to solvent use. Enzymatic methods, while eco-friendly, face challenges in reaction rate and industrial adaptation.

Ethyl 3-(methylthio)propionate participates in several critical thioether ester metabolism pathways that are fundamental to cellular biochemistry. The compound serves as both a substrate and intermediate in various metabolic transformations involving thioester bonds [1] [2].

Ribosomal Protein Synthesis Pathway

Recent research has demonstrated that thioester analogs, including compounds structurally related to ethyl 3-(methylthio)propionate, can effectively support protein biosynthesis by ribosomes. Studies using 3′-thio-tRNA substrates showed that thioesters generate oligopeptides with yields comparable to native oxo-ester tRNAs, indicating the versatility of thioester chemistry in biological systems [1] [2]. The ribosomal peptidyl transferase center accommodates thioester substrates efficiently, suggesting that the enhanced electrophilicity of thioesters does not disrupt the critical positioning required for peptide bond formation.

Fatty Acid Synthesis Integration

The metabolism of ethyl 3-(methylthio)propionate intersects with fatty acid synthesis pathways through coenzyme A-dependent mechanisms. Thioesters are critical intermediates in fatty acid metabolism, serving as activated forms of carboxylic acids that facilitate energy-efficient biochemical transformations [3] [4]. The compound can be processed through acyl-CoA synthetase-mediated activation, converting the ethyl ester to the corresponding CoA thioester derivative for further metabolic processing.

Beta-Oxidation Related Pathways

The structural similarity of ethyl 3-(methylthio)propionate to fatty acid derivatives enables its processing through beta-oxidation-related enzymatic systems. Marine bacteria such as Ruegeria pomeroyi process 3-(methylthio)propanoate through a specialized pathway involving acyl-CoA synthetase, acyl-CoA dehydrogenase, and thioesterase enzymes [5]. This pathway results in the formation of methanethiol, acetaldehyde, and carbon dioxide, demonstrating the complete metabolic degradation of the methylthio-containing substrate.

Enzymatic Transformation Mechanisms

The enzymatic transformation of ethyl 3-(methylthio)propionate involves multiple enzyme families with distinct catalytic mechanisms and substrate specificities.

Lipase-Catalyzed Bioconversion

Lipase-mediated transformation represents a significant enzymatic route for ethyl 3-(methylthio)propionate biosynthesis. Novozym 435, a Candida antarctica lipase B preparation, demonstrates exceptional efficiency in catalyzing the esterification reaction between 3-(methylthio)propanoic acid and ethanol [6]. Under optimal conditions including 50 mg enzyme dosage, 42°C reaction temperature, and 30-hour reaction time, the yield reaches 42.4% in solvent-free medium. The reaction mechanism involves nucleophilic attack of the alcohol on the activated carboxyl carbon, with the enzyme facilitating proper substrate orientation and transition state stabilization.

Thioesterase-Mediated Hydrolysis

Thioesterases represent a diverse enzyme family comprising 35 distinct subfamilies that catalyze the hydrolysis of thioester bonds [7]. These enzymes exhibit varying substrate specificities, with some families preferentially hydrolyzing acyl-CoA substrates while others target acyl-carrier protein derivatives. The hydrolysis of ethyl 3-(methylthio)propionate-derived thioesters involves nucleophilic attack by water on the carbonyl carbon, resulting in the formation of the corresponding carboxylic acid and release of the thiol moiety.

Transaminase-Catalyzed Reactions

Transaminases play crucial roles in the metabolic processing of methylthio compounds through pyridoxal-5′-phosphate-dependent mechanisms [8]. Branched-chain transaminases and aromatic amino acid transaminases exhibit overlapping substrate specificities that enable them to process methionine-derived compounds, including those structurally related to ethyl 3-(methylthio)propionate. The transamination reaction involves the transfer of amino groups between amino acids and α-keto acids, with the enzyme forming a quinonoid intermediate that facilitates the group transfer.

Methyl-Coenzyme M Reductase Activity

Methyl-coenzyme M reductase, containing nickel-based coenzyme F-430, catalyzes the reduction of methyl-coenzyme M compounds through a unique mechanism involving nickel oxidation state changes [9]. The enzyme processes methylthio-containing substrates through a radical-based mechanism, with the nickel center cycling between Ni(I) and Ni(III) oxidation states. This transformation is particularly relevant for compounds containing methylthio groups, as demonstrated by the enzyme's ability to process various methylthio-substituted substrates.

Cellular Processing of Methylthio Compounds

The cellular processing of ethyl 3-(methylthio)propionate involves multiple subcellular compartments and enzymatic systems that collectively manage methylthio compound metabolism.

Transamination Pathway Processing

The transamination pathway represents a primary route for methylthio compound processing in mammalian cells. The metabolic capacity for volatile sulfur compound production from methylthiopropionate exhibits significant developmental regulation, with young rats demonstrating six-fold higher activity compared to adult animals [10]. This age-dependent variation reflects changes in enzyme expression and cellular metabolic capacity rather than simple differences in metabolic rate.

Sulfur Metabolism Integration

Cellular sulfur metabolism encompasses the transsulfuration pathway, which involves the enzymatic conversion of homocysteine to cysteine through cystathionine intermediates [11] . The enzyme cystathionine-β-synthase catalyzes the condensation of homocysteine with serine to form cystathionine, while cystathionine-γ-lyase cleaves cystathionine to produce cysteine. These pathways are crucial for maintaining cellular sulfur balance and processing methylthio-containing compounds.

Mitochondrial Processing

Mitochondrial enzymes play essential roles in methylthio compound processing, particularly through aldehyde dehydrogenase-mediated reactions [8]. These enzymes catalyze the oxidation of methylthio-containing aldehydes to their corresponding carboxylic acids, using NAD+ as an electron acceptor. The mitochondrial location of these enzymes facilitates the integration of methylthio compound metabolism with cellular energy production pathways.

Cytoplasmic Enzyme Systems

Cytoplasmic processing involves multiple enzyme families including methyltransferases, acetyl-CoA synthetases, and various oxidoreductases. S-adenosyl-L-methionine-dependent methyltransferases catalyze the formation of methylthio groups through nucleophilic substitution mechanisms [13]. These reactions are essential for both the biosynthesis and modification of methylthio-containing compounds within cellular systems.

Comparative Biological Transformation Studies

Comparative studies across different biological systems reveal significant variations in the efficiency and mechanisms of ethyl 3-(methylthio)propionate transformation.

Species-Specific Metabolic Differences

Different organisms exhibit varying capacities for methylthio compound metabolism. Marine bacteria demonstrate specialized pathways for processing methylthio compounds derived from dimethylsulfoniopropionate degradation, while mammalian systems rely primarily on liver-based transamination and oxidation pathways [5]. The bacterial systems often achieve complete mineralization of methylthio compounds, whereas mammalian systems may produce volatile sulfur compounds as metabolic end products.

Developmental Metabolic Changes

Developmental studies in rats reveal dramatic changes in methylthio compound processing capacity throughout the lifespan. The ability to produce volatile sulfur compounds from methylthiopropionate increases six-fold during the first week of life, remains elevated through weaning, and then gradually declines to adult levels by 400 days of age [10]. These changes reflect developmental regulation of enzyme expression and cellular metabolic capacity.

Tissue-Specific Processing Patterns

Different tissues exhibit distinct patterns of methylthio compound processing. Liver tissue demonstrates the highest capacity for methylthio compound metabolism, with robust expression of transaminases, aldehyde dehydrogenases, and sulfur oxidation enzymes. Kidney tissue shows moderate processing capacity, while other tissues exhibit more limited metabolic activity toward methylthio compounds.

Nutritional and Environmental Influences

The efficiency of methylthio compound transformation varies significantly with nutritional and environmental factors. Dietary methionine levels influence the capacity for methylthio compound processing through effects on enzyme expression and cofactor availability. Environmental factors such as temperature and pH also affect enzymatic activity and metabolic flux through methylthio compound pathways.

Thioesterification Biochemistry

The biochemistry of thioesterification reactions involving ethyl 3-(methylthio)propionate encompasses multiple mechanistic pathways and regulatory factors.

Acyl Phosphate Intermediate Formation

Thioesterification reactions typically proceed through acyl phosphate intermediates formed by ATP-dependent activation of carboxylate substrates [3]. The process involves two distinct phases: an activation phase where the carboxylate reacts with ATP to form an acyl phosphate, and a substitution phase where the acyl phosphate undergoes nucleophilic attack by a thiol nucleophile. This mechanism ensures efficient thioester formation while maintaining cellular energy balance.

Transthioesterification Mechanisms

Transthioesterification reactions facilitate the transfer of acyl groups between different thiol-containing molecules [3]. These reactions are particularly important in metabolic networks where acyl groups must be transferred between coenzyme A and acyl carrier proteins. The mechanism involves nucleophilic attack by the incoming thiol on the carbonyl carbon of the donor thioester, with the reaction proceeding through a tetrahedral intermediate.

Enzyme-Catalyzed Thioester Formation

Multiple enzyme families catalyze thioester formation through distinct mechanisms. Acyl-CoA synthetases utilize ATP to activate carboxylate substrates, while acyl-CoA transferases facilitate thioester formation through group transfer mechanisms. The enzymatic mechanisms ensure high specificity and efficiency in thioester formation while preventing unwanted side reactions.

Regulatory Control Mechanisms

Thioesterification reactions are subject to multiple levels of regulatory control. Substrate availability, ATP levels, and cofactor concentrations all influence the rate and direction of thioesterification reactions. Allosteric regulation of key enzymes provides additional control over metabolic flux through thioesterification pathways.

Functional Role in Biological Systems

Ethyl 3-(methylthio)propionate serves multiple functional roles in biological systems, ranging from metabolic intermediates to signaling molecules.

Secondary Metabolite Function

The compound functions as a secondary metabolite in various biological systems, particularly in plant and microbial metabolism [14] [15]. As a plant metabolite, it contributes to defense mechanisms and ecological interactions. The compound's presence in various food sources makes it a potential biomarker for dietary assessment and metabolic studies.

Flavor and Aroma Compound Biosynthesis

Ethyl 3-(methylthio)propionate plays a significant role in flavor and aroma compound biosynthesis, particularly in tropical fruits and fermented foods [16]. The compound contributes to the characteristic sulfury, fruity, and pineapple-like flavor profiles found in various food products. Microbial fermentation processes often produce this compound as a desirable flavor intermediate.

Metabolic Signaling Functions

The compound may serve signaling functions in cellular metabolism, particularly in pathways involving sulfur amino acid metabolism. Changes in ethyl 3-(methylthio)propionate levels can indicate alterations in methionine metabolism or sulfur amino acid availability, making it a potential metabolic biomarker.

Biotechnological Applications

The compound's unique chemical properties make it valuable for biotechnological applications. Its use as a substrate for enzyme engineering studies and as a model compound for thioester chemistry demonstrates its importance in applied biochemistry. The compound's synthesis through enzymatic methods provides sustainable routes for industrial flavor compound production.

Environmental and Ecological Roles

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 165 of 170 companies (only ~ 2.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index